2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole
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Overview
Description
2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Another approach involves the Friedel-Crafts acylation followed by cyclization. This method typically starts with the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate undergoes cyclization to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-6,7-dimethyl-1H-indole can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-1H-indole: Lacks the additional methyl groups on the indole ring, which may affect its chemical properties and biological activities.
2-(4-Methoxyphenyl)-6-methyl-1H-indole: Contains only one methyl group on the indole ring, which may result in different reactivity and potency.
2-(4-Methoxyphenyl)-7-methyl-1H-indole: Similar to the previous compound but with the methyl group in a different position, potentially leading to different interactions with molecular targets .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
62613-56-3 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6,7-dimethyl-1H-indole |
InChI |
InChI=1S/C17H17NO/c1-11-4-5-14-10-16(18-17(14)12(11)2)13-6-8-15(19-3)9-7-13/h4-10,18H,1-3H3 |
InChI Key |
PZCICZKRVAAVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(N2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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